3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a complex organic compound that combines the structural features of oxadiazole, chromenone, and acetate groups
Properties
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-6-8-13(9-7-11)18-21-19(27-22-18)15-10-14-4-3-5-16(25-12(2)23)17(14)26-20(15)24/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZQLMYURMOPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC(=O)C)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with acetic anhydride to form the 1,2,4-oxadiazole ring.
Synthesis of the chromenone core: The chromenone core can be synthesized by the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Coupling of the oxadiazole and chromenone units: The oxadiazole derivative is then coupled with the chromenone core through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Acetylation: The final step involves acetylation of the hydroxyl group on the chromenone ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: The acetate group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 3-[3-(4-carboxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate.
Reduction: 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl amine.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-cancer properties. In vitro studies on related oxadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These compounds often induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Assessment
A study evaluated a series of oxadiazole derivatives for their cytotoxicity against the LN229 glioblastoma cell line. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anti-cancer potential .
Acetylcholinesterase Inhibition
The compound's structure suggests potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Compounds with chromenone and oxadiazole structures have been shown to effectively inhibit acetylcholinesterase activity.
Research Insights
In a study focusing on coumarin-based compounds, it was found that specific derivatives demonstrated significant inhibitory activity against acetylcholinesterase, suggesting that similar mechanisms may be at play for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate . Molecular docking studies indicated favorable binding interactions with the enzyme's active site.
Anti-inflammatory Properties
The presence of the oxadiazole ring has been linked to anti-inflammatory effects. Compounds in this class have shown promise in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines.
Experimental Evidence
In vitro assays have reported that oxadiazole derivatives can significantly lower levels of inflammatory markers in human cell lines. This positions this compound as a candidate for further development in treating inflammatory diseases .
Mechanism of Action
The biological activity of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is likely mediated through interactions with cellular targets such as enzymes and receptors. The oxadiazole ring can interact with nucleophilic sites on proteins, while the chromenone core can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological activity.
3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate: Contains a nitro group, which can significantly impact its electronic properties and reactivity.
Uniqueness
The presence of the 4-methylphenyl group in 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate imparts unique steric and electronic properties, potentially enhancing its stability and specificity in biological applications compared to its analogs.
Biological Activity
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
The compound has a complex structure with a molecular formula of and a molecular weight of approximately 378.38 g/mol. It features a coumarin backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of coumarin, including those containing oxadiazole moieties, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3i | MCF-7 | 2.7 | AChE inhibition |
| 23 | SW480 | Not specified | G2/M cell-cycle arrest |
These findings suggest that the incorporation of oxadiazole enhances the anticancer activity of coumarin derivatives through multiple mechanisms, including apoptosis induction and cell cycle modulation .
Acetylcholinesterase Inhibition
The compound's structural similarity to known acetylcholinesterase (AChE) inhibitors positions it as a potential candidate for Alzheimer's disease treatment. A study highlighted that compounds with coumarin cores demonstrated promising AChE inhibitory activity, which is crucial for increasing acetylcholine levels in the brain .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins such as AChE. These studies reveal that the compound likely interacts with the active site through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory activity .
Case Studies
- In Vitro Studies : In vitro assays have confirmed the cytotoxic effects of the compound against various cancer cell lines, including breast and colon cancers. The results showed that the compound could effectively reduce cell viability in a dose-dependent manner.
- Molecular Dynamics Simulations : These simulations provide insights into the stability of the compound within the binding pocket of AChE, supporting its potential as an effective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
